molecular formula C13H19NO2 B14354570 (3-methylphenyl)methyl N,N-diethylcarbamate CAS No. 93759-64-9

(3-methylphenyl)methyl N,N-diethylcarbamate

Cat. No.: B14354570
CAS No.: 93759-64-9
M. Wt: 221.29 g/mol
InChI Key: LIQRXDMSPRCYBJ-UHFFFAOYSA-N
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Description

(3-methylphenyl)methyl N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as insecticides, herbicides, and pharmaceuticals. This compound is characterized by the presence of a 3-methylphenyl group attached to a methyl N,N-diethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl N,N-diethylcarbamate typically involves the reaction of 3-methylbenzyl chloride with N,N-diethylcarbamic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)methyl N,N-diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

(3-methylphenyl)methyl N,N-diethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of (3-methylphenyl)methyl N,N-diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3-methylphenyl)methyl N,N-dimethylcarbamate
  • (3-methylphenyl)methyl N,N-diethylthiocarbamate
  • (3-methylphenyl)methyl N,N-diethylurea

Uniqueness

(3-methylphenyl)methyl N,N-diethylcarbamate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

93759-64-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3-methylphenyl)methyl N,N-diethylcarbamate

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)16-10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

LIQRXDMSPRCYBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC1=CC=CC(=C1)C

Origin of Product

United States

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